(5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
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Description
Molecular Structure Analysis
The molecular formula of (5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride indicates that it contains a thiophene ring, a piperazine moiety, and a ketone functional group. The chlorine atom is attached to the thiophene ring. The detailed three-dimensional structure and bond angles can be visualized using molecular modeling software such as Avogadro or PyMOL .
Chemical Reactions Analysis
While specific reactions involving this compound are not directly documented, we can infer its potential reactivity based on related thiazole derivatives. Thiazoles are known to participate in various condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions lead to the formation of diverse thiophene derivatives with varying functional groups.
Scientific Research Applications
Synthesis and Antimicrobial Activities of Piperazine Derivatives
- Research has been conducted on the synthesis and antimicrobial activities of various piperazine derivatives, including (5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Neurochemical Effects of Piperazine Derivatives
- Certain piperazine derivatives have been studied for their neurochemical effects, specifically their action on central 5-HT receptors. These compounds, including similar structures to the specified compound, can significantly influence neurotransmitter accumulation and exhibit effects on feeding behavior in animal models (Hutson, Donohoe, & Curzon, 1987).
Selective Estrogen Receptor Modulators (SERMs)
- Piperazine derivatives have been explored in the development of selective estrogen receptor modulators (SERMs). These compounds, including similar structures to the specified compound, have shown potent estrogen antagonist properties in breast and uterine tissues, suggesting potential therapeutic applications in conditions like breast cancer (Palkowitz et al., 1997).
Antagonist Properties at Cannabinoid Receptors
- Research on piperazine derivatives has also included the exploration of their antagonist properties at cannabinoid receptors. This research is crucial in understanding the interactions of these compounds with the endocannabinoid system, which could have implications for the treatment of various neurological disorders (Landsman et al., 1997).
Enzyme Inhibition and Alzheimer's Disease
- A series of multifunctional amides, structurally related to the given compound, has been synthesized and shown to have moderate enzyme inhibitory potentials. This research indicates potential therapeutic applications for Alzheimer's disease, highlighting the importance of such compounds in neurodegenerative disease research (Hassan et al., 2018).
Neuroprotective Properties
- Compounds similar to (5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride have been studied for their neuroprotective activity. This research is vital in the context of neurological diseases, as it explores the protective effects of these compounds against neurotoxicity (Yoon et al., 2006).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S2.ClH/c16-14-4-3-13(22-14)15(20)18-7-5-17(6-8-18)10-11(19)12-2-1-9-21-12;/h1-4,9,11,19H,5-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIINZPRJFHJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=C(S3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride |
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